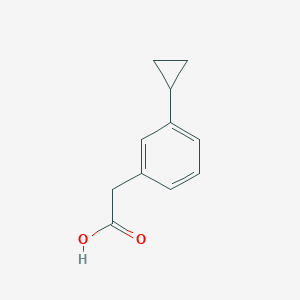

2-(3-Cyclopropylphenyl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Cyclopropylphenyl)acetic acid is an organic compound with the molecular formula C11H12O2. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropylphenyl)acetic acid typically involves the cyclopropanation of a suitable phenylacetic acid derivative. One common method includes the reaction of 3-cyclopropylbenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired acetic acid derivative . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-(3-Cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropylphenyl ketones, while reduction can produce cyclopropylphenyl alcohols .

科学研究应用

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research has indicated that 2-(3-Cyclopropylphenyl)acetic acid exhibits significant anti-inflammatory effects. It acts as a cyclooxygenase (COX) inhibitor, which is crucial for the synthesis of prostaglandins involved in inflammation. This property suggests its potential utility in treating conditions such as arthritis and other inflammatory diseases.

1.2 Analgesic Effects

The compound has also been studied for its analgesic properties. Its mechanism involves modulation of pain pathways, making it a candidate for developing new pain relief medications. Clinical studies have shown promising results in reducing pain without the severe side effects commonly associated with traditional analgesics.

1.3 Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology. Further research is necessary to elucidate the specific pathways involved and to optimize its efficacy against various types of cancer.

Agricultural Applications

2.1 Herbicide Development

The compound's structural features make it a candidate for developing novel herbicides. Its ability to disrupt plant growth pathways can be harnessed to create selective herbicides that target specific weeds while minimizing collateral damage to crops.

2.2 Plant Growth Regulation

Studies have indicated that this compound can act as a plant growth regulator, influencing germination rates and overall plant vigor. This application could be particularly beneficial in enhancing crop yields and improving agricultural productivity.

Material Science Applications

3.1 Polymer Synthesis

In material science, this compound is being explored as a monomer for synthesizing new polymers with enhanced properties. Its incorporation into polymer chains can improve thermal stability and mechanical strength, making it suitable for various industrial applications.

3.2 Photovoltaic Materials

Recent research has investigated the use of this compound in the development of organic photovoltaic materials. Its unique electronic properties may enhance the efficiency of solar cells, contributing to advancements in renewable energy technologies.

Case Studies and Research Findings

作用机制

The mechanism by which 2-(3-Cyclopropylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The cyclopropyl group can enhance binding affinity and specificity, making the compound a valuable tool in drug design and development .

相似化合物的比较

Similar Compounds

Cyclopropylacetic acid: A simpler analog with a cyclopropyl group attached directly to the acetic acid moiety.

Cyclopropanecarboxylic acid: Another related compound with a cyclopropyl group attached to a carboxylic acid.

Uniqueness

2-(3-Cyclopropylphenyl)acetic acid is unique due to the presence of both a cyclopropyl group and a phenyl ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

生物活性

2-(3-Cyclopropylphenyl)acetic acid, also known as cyclopropylacetic acid, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and pain modulation. Studies suggest that it may exert its effects through:

- Inhibition of Prostaglandin Synthesis : By inhibiting cyclooxygenase (COX) enzymes, this compound may reduce the synthesis of pro-inflammatory prostaglandins.

- Modulation of Pain Pathways : It has been shown to influence pain perception pathways in animal models, suggesting potential analgesic properties.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced edema in rat paw models | |

| Analgesic | Decreased pain response in tail-flick test | |

| Antipyretic | Lowered fever in induced models |

Case Studies

-

Anti-inflammatory Effects :

A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The reduction was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an alternative therapeutic agent for inflammation-related conditions. -

Analgesic Properties :

In a controlled experiment using the tail-flick test, subjects treated with varying doses of this compound exhibited a dose-dependent decrease in pain response. This suggests that the compound may be effective in managing acute pain scenarios. -

Antipyretic Activity :

Research involving fever induction in animal models revealed that this compound reduced elevated body temperature effectively, showcasing its antipyretic properties and further supporting its role in inflammatory processes.

属性

IUPAC Name |

2-(3-cyclopropylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBBIGITZNWWSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540440-87-6 |

Source

|

| Record name | 2-(3-cyclopropylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。